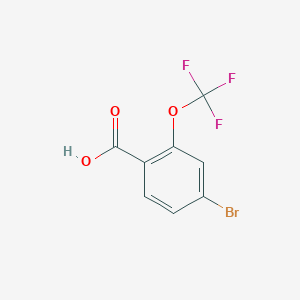

4-Bromo-2-(trifluoromethoxy)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-(trifluoromethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3O3/c9-4-1-2-5(7(13)14)6(3-4)15-8(10,11)12/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMFGPGVCUFRLQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)OC(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60586577 | |

| Record name | 4-Bromo-2-(trifluoromethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60586577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

509142-48-7 | |

| Record name | 4-Bromo-2-(trifluoromethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60586577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 4-Bromo-2-(trifluoromethoxy)benzoic acid

This guide provides a comprehensive overview of the known physical and chemical properties of 4-Bromo-2-(trifluoromethoxy)benzoic acid, a key intermediate in modern medicinal chemistry and materials science. Intended for researchers, scientists, and professionals in drug development, this document synthesizes available data with established scientific methodologies to offer a practical and in-depth resource.

Introduction: A Molecule of Interest

This compound (CAS No. 509142-48-7) has garnered significant interest within the scientific community. Its unique trifluoromethoxy (-OCF3) group, in conjunction with a bromine atom and a carboxylic acid moiety on a benzene ring, imparts a distinct set of properties. The trifluoromethoxy group is a bioisostere of the methoxy group but with significantly altered electronic properties and increased lipophilicity, making it a valuable substituent in the design of novel pharmaceutical agents. The bromine atom provides a versatile handle for a variety of chemical transformations, including cross-coupling reactions, enabling the synthesis of more complex molecular architectures.

This guide will delve into the fundamental physical characteristics of this compound, providing both reported data and the standardized experimental protocols for their determination. Understanding these properties is paramount for its effective handling, characterization, and application in research and development.

Core Physicochemical Properties

A summary of the core physicochemical properties of this compound is presented below. It is crucial to distinguish this compound from its isomer, 4-Bromo-2-(trifluoromethyl)benzoic acid (CAS No. 320-31-0), as their properties differ.

| Property | Value | Source(s) |

| CAS Number | 509142-48-7 | [1][2] |

| Molecular Formula | C8H4BrF3O2 | [1] |

| Molecular Weight | 285.03 g/mol | [3] |

| Appearance | White to off-white solid | Inferred from related compounds |

| Melting Point | Data not publicly available | - |

| Boiling Point | Data not publicly available | - |

| Aqueous Solubility | Data not publicly available | - |

| pKa | Data not publicly available | - |

Methodologies for Physical Property Determination

The following sections provide detailed, field-proven protocols for the experimental determination of the key physical properties of this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. For a crystalline solid, a sharp melting point range (typically 0.5-1°C) is indicative of high purity, while impurities tend to broaden and depress the melting range.

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.[4] The tube is then tapped gently to ensure the sample is compact.[4]

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.[5][6]

-

Approximate Melting Point: A rapid heating rate (10-20°C/minute) is initially used to determine an approximate melting range.[5]

-

Accurate Melting Point: The apparatus is allowed to cool, and a fresh sample is heated at a much slower rate (1-2°C/minute), starting from a temperature approximately 15-20°C below the approximate melting point.[4][5]

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Diagram: Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of a solid sample.

Aqueous Solubility Determination

Aqueous solubility is a critical parameter in drug discovery and development, influencing absorption and bioavailability.[7] The "gold standard" for determining equilibrium solubility is the shake-flask method.[7][8]

Experimental Protocol: Shake-Flask Method for Equilibrium Solubility

-

Sample Preparation: An excess amount of solid this compound is added to a vial containing a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).[9]

-

Equilibration: The vial is sealed and agitated in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[7]

-

Phase Separation: The resulting suspension is filtered through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuged at high speed to separate the undissolved solid.[9]

-

Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[8] A standard calibration curve of the compound is used for accurate quantification.[9]

Diagram: Shake-Flask Solubility Workflow

Caption: Standard shake-flask method for determining equilibrium solubility.

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of a compound. For a carboxylic acid like this compound, the pKa value is crucial for predicting its ionization state at different pH values, which in turn affects its solubility, permeability, and receptor binding. Potentiometric titration is a highly accurate method for pKa determination.[10][11]

Experimental Protocol: Potentiometric Titration for pKa Determination

-

Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent (e.g., a co-solvent system like methanol/water if aqueous solubility is low) to a known concentration (e.g., 1-10 mM).[11] An inert electrolyte (e.g., KCl) is added to maintain constant ionic strength.[11]

-

Titration Setup: The solution is placed in a thermostatted vessel, and a calibrated pH electrode is immersed in it. The solution is stirred continuously.[11]

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using an auto-titrator.[11]

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the generation of a titration curve (pH vs. volume of titrant added).

-

pKa Calculation: The pKa is determined from the titration curve. At the half-equivalence point (where half of the acid has been neutralized), the pH is equal to the pKa.[11] Alternatively, the pKa can be calculated from the inflection point of the curve.[10]

Spectral Data

While specific, high-resolution spectra are proprietary to their owners, typical spectral characteristics can be anticipated based on the molecular structure. Spectroscopic data is essential for structural confirmation and quality control.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with their chemical shifts and coupling patterns influenced by the electron-withdrawing effects of the bromine, trifluoromethoxy, and carboxylic acid groups. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will show signals for each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid (typically >160 ppm) and the carbon attached to the trifluoromethoxy group, which will likely show coupling to the fluorine atoms.

-

IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carbonyl group (around 1700 cm⁻¹), and C-Br, C-F, and C-O stretches at lower wavenumbers.

-

MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity) will be observed.

Publicly available spectral data for this compound (CAS 509142-48-7) can be found in databases such as ChemicalBook.[12]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. A comprehensive review of the Safety Data Sheet (SDS) is mandatory before use.[1]

-

General Hazards: Based on related structures, this compound may cause skin, eye, and respiratory tract irritation.[13]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[14]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[14] Minimize dust generation and accumulation.[13]

-

Storage: Store in a cool, dry place in a tightly sealed container.[15]

Conclusion

This compound is a valuable building block in chemical synthesis, particularly for applications in drug discovery and materials science. While some of its physical properties are not yet extensively documented in public literature, this guide provides the established, robust methodologies for their determination. By adhering to these protocols, researchers can ensure the generation of high-quality, reliable data, facilitating the effective and safe utilization of this important chemical entity.

References

- ASTM E1148, Standard Test Method for Measurements of Aqueous Solubility, ASTM International, West Conshohocken, PA, 2010, [Link]

- Experiment 1 - Melting Points, University of Missouri–St. Louis, [Link]

- 4.3: Melting Point Determination Procedure - Chemistry LibreTexts, [Link]

- Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water - ACS Public

- Melting point determin

- Measuring the Melting Point - Westlab Canada, [Link]

- 4-Bromo-2-(2,2,2-trifluoroethoxy)benzoic acid - PubChem, [Link]

- experiment (1)

- Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in W

- Material Safety Data Sheet - 4-Bromo-2-fluorobenzoic acid - Cole-Parmer, [Link]

- Exploring the Synthesis and Applications of 4-Bromo-2-(trifluoromethyl)benzoic Acid in Research - NINGBO INNO PHARMCHEM CO.,LTD., [Link]

- 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid - PubChem, [Link]

- APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC, [Link]

- Aqueous Solubility - Cre

- Protocol for Determining pKa Using Potentiometric Titration - Cre

- Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC - NIH, [Link]

- 1236 SOLUBILITY MEASUREMENTS - ResearchG

- Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester - Google P

- Electronic Supplementary Information - The Royal Society of Chemistry, [Link]

- Supplementary Information - The Royal Society of Chemistry, [Link]

- Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940, [Link]

Sources

- 1. This compound - Safety Data Sheet [chemicalbook.com]

- 2. 509142-48-7|this compound|BLD Pharm [bldpharm.com]

- 3. 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid | C8H4BrF3O3 | CID 163338216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. westlab.com [westlab.com]

- 7. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 8. researchgate.net [researchgate.net]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. This compound(509142-48-7) 1H NMR [m.chemicalbook.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. chemimpex.com [chemimpex.com]

4-Bromo-2-(trifluoromethoxy)benzoic acid CAS number 509142-48-7

An In-depth Technical Guide to 4-Bromo-2-(trifluoromethoxy)benzoic acid

Introduction: A Trifecta of Functionality for Modern Synthesis

In the landscape of contemporary drug discovery and materials science, the strategic design of molecular building blocks is paramount. This compound (CAS Number: 509142-48-7) has emerged as a particularly valuable intermediate, offering a unique convergence of three strategically positioned functional groups. The carboxylic acid provides a handle for amide and ester formation, the bromine atom serves as a versatile linchpin for cross-coupling reactions, and the trifluoromethoxy group imparts desirable physicochemical properties.

This guide provides an in-depth analysis of this compound, moving beyond a simple recitation of facts to explore the causality behind its synthesis and reactivity. It is intended for researchers, scientists, and drug development professionals who seek to leverage this powerful synthon in their work. We will delve into its electronic properties, provide robust protocols for its synthesis and key transformations, and contextualize its utility in advanced chemical R&D.

Section 1: Physicochemical and Electronic Profile

The utility of this compound stems from the distinct electronic contributions of its substituents, which dictate its reactivity and influence the properties of its derivatives.

Core Properties

A summary of the key physicochemical data for this compound is presented below.

| Property | Value | Source(s) |

| CAS Number | 509142-48-7 | [1] |

| Molecular Formula | C₈H₄BrF₃O₃ | [2] |

| Molecular Weight | 285.02 g/mol | [2] |

| Appearance | White to off-white solid/powder | [3] |

| Storage | Sealed in a dry, room temperature environment | [2] |

Note: Properties like melting point and boiling point are not consistently reported across public sources and should be confirmed by empirical analysis of a specific lot.

The Electronic Influence of the Trifluoromethoxy Group

The trifluoromethoxy (-OCF₃) group is a fascinating substituent that profoundly impacts the aromatic ring's reactivity. Its behavior is a delicate balance between two opposing forces:

-

Inductive Effect (-I): The three highly electronegative fluorine atoms create a powerful dipole, strongly withdrawing electron density from the aromatic ring through the sigma bond framework. This makes the ring electron-deficient and deactivates it towards electrophilic aromatic substitution compared to benzene.[4]

-

Resonance Effect (+R): The lone pairs on the oxygen atom can be delocalized into the aromatic π-system. This resonance donation increases electron density, specifically at the ortho and para positions, making these sites the preferred locations for electrophilic attack.[4][5]

Although the powerful inductive effect makes the -OCF₃ group deactivating overall, the resonance effect directs incoming electrophiles to the ortho and para positions.[4] This duality is crucial for synthetic planning. In the context of this compound, this electronic profile enhances the stability of the molecule and influences the reactivity of the bromine atom in catalytic cycles.

Section 2: A Proposed Synthetic Route

While multiple proprietary synthesis methods exist, a robust and logical pathway can be designed from commercially available precursors using well-established organometallic chemistry. A plausible retrosynthetic analysis points to a strategy involving a halogen-metal exchange followed by carboxylation.

Retrosynthetic Workflow

The following diagram illustrates a proposed synthesis starting from 1-bromo-4-iodo-2-(trifluoromethoxy)benzene. The differential reactivity between the C-I and C-Br bonds is key, with the C-I bond being significantly more susceptible to oxidative addition or halogen-metal exchange.

Caption: Proposed retrosynthetic pathway for the target compound.

Detailed Experimental Protocol: Synthesis via Carboxylation

This protocol describes a representative procedure for the synthesis of the title compound. Causality for each step is explained in italics.

Objective: To synthesize this compound from 1-bromo-4-iodo-2-(trifluoromethoxy)benzene.

Materials:

-

1-Bromo-4-iodo-2-(trifluoromethoxy)benzene (1.0 eq)

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (1.1 eq)

-

Dry ice (CO₂, solid), crushed (excess)

-

Hydrochloric acid (HCl), 1 M aqueous solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-bromo-4-iodo-2-(trifluoromethoxy)benzene (1.0 eq) and dissolve in anhydrous THF.

-

Rationale: Anhydrous and inert conditions are critical. Organolithium reagents like n-BuLi are extremely strong bases and nucleophiles that react violently with water and oxygen.

-

-

Formation of Organolithium: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.1 eq) dropwise via syringe over 20 minutes, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

-

Rationale: The low temperature prevents side reactions, such as the reaction of n-BuLi with the THF solvent. Halogen-metal exchange occurs preferentially at the more labile carbon-iodine bond, generating the desired aryllithium intermediate.

-

-

Carboxylation: While maintaining the cold temperature, carefully add crushed dry ice in small portions to the vigorously stirred solution. A thick precipitate will form. Continue stirring for 1 hour at -78 °C, then allow the mixture to slowly warm to room temperature overnight.

-

Rationale: Dry ice serves as the electrophilic source of the carboxyl group. The organolithium reagent attacks the carbon of CO₂, forming a lithium carboxylate salt.[6] An excess of CO₂ ensures the reaction goes to completion.

-

-

Workup and Quenching: Slowly quench the reaction by adding 1 M HCl solution until the mixture is acidic (pH ~2). Transfer the mixture to a separatory funnel.

-

Rationale: The acidic workup protonates the lithium carboxylate salt to form the desired neutral benzoic acid product, which is more soluble in organic solvents. It also neutralizes any remaining organolithium reagent.

-

-

Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

-

Rationale: Multiple extractions ensure complete recovery of the product from the aqueous phase into the organic solvent.

-

-

Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Rationale: The water wash removes residual acid, and the brine wash helps to break any emulsions and remove bulk water. MgSO₄ is a drying agent that removes trace water from the organic solution.

-

-

Final Product: The resulting crude solid can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield pure this compound.

Section 3: Key Transformations and Synthetic Utility

This compound is not an end-product but a versatile hub for generating molecular diversity. Its value lies in the selective reactions of its functional groups.

Caption: Primary synthetic transformations of the title compound.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is an ideal handle for palladium-catalyzed reactions, which are cornerstones of modern organic synthesis for forming C-C and C-N bonds.[7][8]

This reaction is used to form a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound (e.g., a boronic acid or ester).[9][10] It is exceptionally versatile for building biaryl structures, which are common motifs in pharmaceuticals.

Representative Protocol: Suzuki-Miyaura Coupling

Objective: To couple this compound with phenylboronic acid.

Materials:

-

This compound (1.0 eq)

-

Phenylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 eq)

-

Solvent (e.g., Dioxane/Water mixture, 4:1)

Procedure:

-

Reaction Setup: To a dry round-bottom flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), the base (3.0 eq), and the palladium catalyst.

-

Rationale: The base is crucial for the transmetalation step of the catalytic cycle, facilitating the transfer of the organic group from boron to palladium.[8]

-

-

Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (N₂ or Ar) for 10-15 minutes.

-

Rationale: The Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation. An inert atmosphere is required to maintain its catalytic activity.

-

-

Solvent Addition & Heating: Add the degassed solvent mixture via syringe. Heat the reaction mixture (e.g., to 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Rationale: Heating provides the necessary activation energy for the reaction steps, particularly the initial oxidative addition of the aryl bromide to the Pd(0) center.

-

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. The crude product can then be purified by column chromatography or recrystallization.

This reaction forms a carbon-nitrogen bond between the aryl bromide and an amine, providing direct access to substituted anilines and related N-heterocycles.[11][12] This transformation is invaluable in medicinal chemistry, as the aniline moiety is a key pharmacophore. The choice of palladium catalyst, ligand, and base is critical and substrate-dependent.[13][14]

Section 4: Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat to prevent skin and eye contact.[15]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid creating dust. Wash hands thoroughly after handling.[16]

-

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place away from strong oxidizing agents.[15]

-

First Aid:

Conclusion

This compound is a testament to the power of rational molecular design. The compound's three functional groups—the carboxylic acid, the bromine atom, and the electronically unique trifluoromethoxy substituent—provide a versatile platform for constructing complex molecular architectures. Its utility in palladium-catalyzed cross-coupling reactions makes it a high-value intermediate for synthesizing novel biaryl and arylamine scaffolds. For scientists in drug discovery, agrochemicals, and materials science, a thorough understanding of this building block's properties, synthesis, and reactivity opens the door to significant innovation.

References

- An In-depth Technical Guide on the Ortho, Para Directing Effects of the Trifluoromethoxy Substituent. Benchchem.

- Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid. NINGBO INNO PHARMCHEM CO.,LTD.

- An Operationally Simple Aqueous Suzuki–Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, ACS Publications.

- An Operationally Simple Aqueous Suzuki–Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory. American Chemical Society.

- 4-Bromo-2-(trifluoromethyl)benzoic acid. Chem-Impex.

- Suzuki-Miyaura coupling reaction with 4-Amino-3-bromobenzoic acid. Benchchem.

- Explain why the trifluoromethyl (CF_3) group is metadirecting in electrophilic aromatic... Homework.Study.com.

- A recyclable supramolecular catalyst for Suzuki–Miyaura coupling in aqueous media. Royal Society of Chemistry.

- Exploring the Synthesis and Applications of 4-Bromo-2-(trifluoromethyl)benzoic Acid in Research. NINGBO INNO PHARMCHEM CO.,LTD.

- The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent. ResearchGate.

- Trifluoromethoxy group electron-withdrawing or electron-donating? Reddit.

- The Role of Trifluoromethoxy Groups in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

- 4-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid. PubChem.

- 4-Bromo-2-(trifluoromethyl)benzoic acid, 98%. Thermo Scientific Chemicals.

- This compound Safety Data Sheet. Matrix Scientific.

- 4-Bromo-2-(Trifluoromethyl) Benzoic Acid CAS#: 320-31-0. ChemicalBook.

- What are the applications and synthesis methods of 4-Bromo-2-fluorobenzoic acid? FAQ.

- Buchwald–Hartwig amination. Wikipedia.

- 4-Bromo-2-(trifluoromethyl)benzoic acid, 98% 1 g. Thermo Scientific Chemicals.

- SAFETY DATA SHEET. Fisher Scientific.

- Buchwald-Hartwig Amination. Chemistry LibreTexts.

- 1-Bromo-3-fluoro-2-iodo-4-(trifluoromethoxy)benzene. AOBChem USA.

- Sourcing Excellence: The Role of 4-Bromo-2-(trifluoromethyl)benzoic Acid in Supply Chains. NINGBO INNO PHARMCHEM CO.,LTD.

- 4-Bromo-2-(2,2,2-trifluoroethoxy)benzoic acid. PubChem.

- 4-Bromo-3-(trifluoromethyl)benzoic acid. Biosynth.

- Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene. Google Patents.

- SAFETY DATA SHEET. Thermo Fisher Scientific.

- 1-Bromo-4-(trifluoromethoxy)benzene for synthesis. Sigma-Aldrich.

- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.

- GRIGNARD REACTION – Synthesis of Benzoic Acid. Course Hero.

- organic synthesis: benzoic acid via a grignard reaction. University of Calgary.

- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.

- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.

- This compound. BLD Pharm.

- Safety Data Sheet: D(-)-Fructose. Carl ROTH.

- SAFETY DATA SHEET. Sigma-Aldrich.

- The Role of 2-Bromo-1-iodo-4-trifluoromethylbenzene in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.

- Grignard Reaction Experiment Part 1, Prelab. YouTube.

- Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization. YouTube.

- 4-Bromo-3-(trifluoromethyl)benzoic acid. Sigma-Aldrich.

- 1-Bromo-2-iodo-4-(trifluoromethoxy)benzene. BLDpharm.

Sources

- 1. matrixscientific.com [matrixscientific.com]

- 2. 509142-48-7|this compound|BLD Pharm [bldpharm.com]

- 3. 4-Bromo-2-(trifluoromethyl)benzoic acid, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. m.youtube.com [m.youtube.com]

- 7. nbinno.com [nbinno.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 15. fishersci.com [fishersci.com]

- 16. WERCS Studio - Application Error [assets.thermofisher.com]

An In-depth Technical Guide to 4-Bromo-2-(trifluoromethoxy)benzoic acid: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Bromo-2-(trifluoromethoxy)benzoic acid, a key building block in modern medicinal chemistry, agrochemical synthesis, and materials science. We will delve into its unique structural attributes, explore its synthesis, analyze its reactivity, and discuss its applications, offering field-proven insights for professionals in research and development.

Introduction: The Strategic Value of Fluorination in Molecular Design

The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern molecular design. Among these, the trifluoromethoxy (-OCF₃) group has garnered significant attention for its unique ability to modulate the physicochemical and pharmacokinetic properties of a molecule.[1] this compound is a prime example of a versatile synthon that leverages the benefits of both a trifluoromethoxy group and a reactive bromine handle on a benzoic acid scaffold.

The trifluoromethoxy group is often considered a "super-halogen" due to its high lipophilicity and strong electron-withdrawing nature, which can enhance a compound's metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2] This guide will provide a detailed exploration of the structure and utility of this important intermediate.

Molecular Structure and Physicochemical Properties

This compound possesses a unique combination of functional groups that dictate its chemical behavior and utility. The benzoic acid moiety provides a handle for amide bond formation and other derivatizations, while the bromine atom is a versatile site for cross-coupling reactions. The trifluoromethoxy group, positioned ortho to the carboxylic acid, significantly influences the molecule's electronic and conformational properties.

Comparative Analysis: Trifluoromethoxy vs. Trifluoromethyl

In drug design, a common strategic choice is between the trifluoromethoxy (-OCF₃) and the trifluoromethyl (-CF₃) groups. While both are strongly electron-withdrawing and enhance lipophilicity, they impart distinct properties to the parent molecule. The trifluoromethoxy group is generally more lipophilic and can offer advantages in terms of metabolic stability.[3][4]

| Property | This compound | 4-Bromo-2-(trifluoromethyl)benzoic acid |

| CAS Number | 509142-48-7[5] | 320-31-0[6] |

| Molecular Formula | C₈H₄BrF₃O₃ | C₈H₄BrF₃O₂ |

| Molecular Weight | 285.02 g/mol [7] | 269.02 g/mol [6] |

| Predicted LogP | 3.62 | 3.00 (approx.) |

| Predicted pKa | ~3.0 | 3.00 ± 0.36[8] |

| Appearance | White to off-white solid | White to almost white powder to crystal[9] |

Note: Some physicochemical properties are predicted values from computational models and may vary from experimental results.

Synthesis and Purification

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity. While specific proprietary methods may vary, a general synthetic approach can be outlined.

Representative Synthetic Pathway

A plausible synthetic route would involve the introduction of the trifluoromethoxy group onto a suitably substituted benzene ring, followed by bromination and subsequent elaboration of a side chain to the carboxylic acid. The synthesis of related fluorinated benzoic acids often involves the oxidation of a corresponding toluene derivative.[10]

Experimental Protocol: Representative Synthesis of a Substituted Bromobenzoic Acid

The following is a representative protocol for the bromination of a substituted benzoic acid, adapted from established organic synthesis procedures. This should be considered a general guideline and may require optimization for the specific synthesis of this compound.

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the starting substituted benzoic acid (1.0 equivalent) in a suitable solvent such as glacial acetic acid.

-

Bromination: While stirring vigorously, add a solution of bromine (1.0 equivalent) in glacial acetic acid dropwise from the dropping funnel. Maintain the reaction temperature between 30-35°C.

-

Reaction Quenching and Precipitation: Upon completion of the bromine addition, pour the reaction mixture into a larger volume of cold water. Cool the mixture in an ice bath to facilitate the precipitation of the crude product.

-

Isolation and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any residual acid and bromine.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.

Spectroscopic and Analytical Characterization

The structural elucidation and purity assessment of this compound are confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with chemical shifts and coupling patterns dictated by the substitution pattern. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the carboxylic acid carbon, and the carbon of the trifluoromethoxy group. The carbon attached to the trifluoromethoxy group will exhibit a quartet due to coupling with the three fluorine atoms.

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which is a result of hydrogen bonding.[11] A strong and sharp C=O stretching absorption is expected between 1710 and 1760 cm⁻¹.[11]

Mass Spectrometry (MS)

In electron ionization mass spectrometry, the molecular ion peak will exhibit a characteristic M/M+2 isotope pattern with nearly equal intensity, which is indicative of the presence of a single bromine atom.[5] Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the C-Br bond.

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is governed by its three key functional groups: the carboxylic acid, the aryl bromide, and the trifluoromethoxy group.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety can readily undergo standard transformations such as esterification, conversion to an acid chloride, and amide bond formation. The conversion to the corresponding benzoyl chloride, for instance, can be achieved using reagents like thionyl chloride or oxalyl chloride, which then allows for the synthesis of a wide array of amides and esters.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Experimental Protocol: Representative Suzuki-Miyaura Cross-Coupling

This is a general protocol for the Suzuki-Miyaura coupling of an aryl bromide and should be optimized for specific substrates.

-

Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equivalents), and a base (e.g., K₂CO₃, 2.0 equivalents).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add a degassed solvent system, such as a mixture of toluene and water.

-

Reaction: Heat the reaction mixture with vigorous stirring at a temperature typically ranging from 80 to 110°C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: After the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Applications in Drug Discovery and Development

The unique properties conferred by the trifluoromethoxy group make this compound a valuable building block in the synthesis of novel therapeutic agents. The increased lipophilicity can improve a drug's ability to cross cell membranes, while the metabolic stability can lead to a longer half-life in the body.[2][3] This intermediate is particularly useful in the development of anti-inflammatory and analgesic drugs.[9]

Safety and Handling

As with all chemical reagents, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.[9]

-

Storage: Store in a cool, dry place in a tightly sealed container.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a highly versatile and valuable building block for researchers in the pharmaceutical, agrochemical, and materials science industries. Its unique combination of a reactive bromine atom, a versatile carboxylic acid, and a property-modulating trifluoromethoxy group provides a powerful tool for the synthesis of complex and novel molecules. A thorough understanding of its structure, reactivity, and handling is essential for leveraging its full potential in research and development.

References

- Müller, K., Faeh, C., & Diederich, F. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13.

- Duarte, F. V., Le-Cornec, C., & Correia, J. D. G. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(14), 3009.

- MDPI. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

Sources

- 1. 4-bromo-2,5-difluorobenzoic acid: Preparation and Applications in Bioorganic Chemistry_Chemicalbook [chemicalbook.com]

- 2. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CAS 509142-48-7 | 2621-B-0B | MDL MFCD12546979 | this compound | SynQuest Laboratories [synquestlabs.com]

- 6. scbt.com [scbt.com]

- 7. 509142-48-7|this compound|BLD Pharm [bldpharm.com]

- 8. 4-Bromo-2-(Trifluoromethyl) Benzoic Acid CAS#: 320-31-0 [chemicalbook.com]

- 9. chemimpex.com [chemimpex.com]

- 10. Page loading... [wap.guidechem.com]

- 11. Page loading... [wap.guidechem.com]

An In-Depth Technical Guide to the Synthesis of 4-Bromo-2-(trifluoromethoxy)benzoic Acid: Starting Materials and Strategic Pathways

Introduction: The Strategic Importance of 4-Bromo-2-(trifluoromethoxy)benzoic Acid

This compound is a highly functionalized aromatic carboxylic acid that has garnered significant interest as a key building block in the synthesis of complex organic molecules. Its unique trifunctional substitution pattern—a bromine atom, a trifluoromethoxy group, and a carboxylic acid—offers medicinal and agricultural chemists a versatile scaffold for the development of novel therapeutic agents and advanced agrochemicals. The trifluoromethoxy (-OCF₃) group, in particular, is of high value; its strong electron-withdrawing nature and high lipophilicity can significantly enhance the metabolic stability, membrane permeability, and binding affinity of drug candidates. This guide provides an in-depth exploration of the primary synthetic routes to this valuable intermediate, focusing on the selection of starting materials and the chemical logic underpinning the chosen methodologies.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A retrosynthetic analysis of this compound reveals two primary, logical synthetic strategies. These pathways are dictated by the sequence of introducing the three key functional groups onto the benzene ring.

Caption: Retrosynthetic approaches to this compound.

Route 1: Synthesis via Bromination and Oxidation of a 2-(Trifluoromethoxy)toluene Precursor

This synthetic pathway commences with a commercially available trifluoromethoxy-substituted toluene, introducing the bromine atom regioselectively before oxidizing the methyl group to the final carboxylic acid. This approach leverages the directing effects of the substituents to control the aromatic substitution pattern.

Causality of Experimental Choices

The success of this route hinges on the directing effects of the trifluoromethoxy (-OCF₃) and methyl (-CH₃) groups during electrophilic aromatic substitution. The -OCF₃ group is deactivating and meta-directing due to its strong inductive electron withdrawal, while the -CH₃ group is activating and ortho-, para-directing. In 2-(trifluoromethoxy)toluene, the para position to the activating methyl group is sterically unhindered and is the most favorable site for electrophilic attack.

Experimental Workflow: Route 1

Caption: Workflow for the synthesis via a toluene precursor.

Detailed Experimental Protocols

Step 1: Regioselective Bromination of 2-(Trifluoromethoxy)toluene

This step employs a mild brominating agent to achieve high regioselectivity.

-

Materials:

-

2-(Trifluoromethoxy)toluene

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (MeCN)

-

Standard glassware for organic synthesis

-

-

Procedure:

-

In a round-bottom flask, dissolve 2-(trifluoromethoxy)toluene (1.0 equivalent) in acetonitrile.

-

Add N-Bromosuccinimide (1.0 equivalent) in one portion at room temperature.[1]

-

Heat the resulting mixture to 60 °C and stir for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the product with dichloromethane (CH₂Cl₂).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 4-bromo-1-methyl-2-(trifluoromethoxy)benzene.

-

Purify the crude product by column chromatography on silica gel.

-

Step 2: Oxidation of 4-Bromo-1-methyl-2-(trifluoromethoxy)benzene

The benzylic methyl group is oxidized to a carboxylic acid using a strong oxidizing agent.[2][3]

-

Materials:

-

4-Bromo-1-methyl-2-(trifluoromethoxy)benzene

-

Potassium permanganate (KMnO₄)

-

Water, Sodium carbonate (Na₂CO₃), Hydrochloric acid (HCl)

-

Standard reflux apparatus

-

-

Procedure:

-

To a solution of 4-bromo-1-methyl-2-(trifluoromethoxy)benzene in water containing a small amount of sodium carbonate, add potassium permanganate (excess) portion-wise.

-

Heat the mixture to reflux and maintain for several hours until the purple color of the permanganate has discharged.

-

Cool the reaction mixture and filter to remove the manganese dioxide (MnO₂) precipitate.

-

Acidify the filtrate with concentrated hydrochloric acid to precipitate the crude this compound.

-

Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.

-

| Parameter | Step 1: Bromination | Step 2: Oxidation |

| Key Reagent | N-Bromosuccinimide (NBS) | Potassium Permanganate (KMnO₄) |

| Solvent | Acetonitrile (MeCN) | Water |

| Temperature | 60 °C | Reflux (~100 °C) |

| Typical Yield | >85% (regioselective) | 70-85% |

| Purification | Column Chromatography | Recrystallization |

Route 2: Synthesis via Trifluoromethoxylation of a Bromo-Precursor

This alternative pathway begins with a readily available bromo-substituted phenol or aniline derivative. The key steps involve the introduction of the trifluoromethoxy group and the subsequent conversion of the existing functional group (amino or hydroxyl) into a carboxylic acid, often via a Sandmeyer reaction.[4][5]

Causality of Experimental Choices

This route is advantageous as it utilizes common and often inexpensive starting materials. The Sandmeyer reaction is a robust and well-established method for converting an aromatic amine into a wide variety of functional groups, including nitriles, which are readily hydrolyzed to carboxylic acids.[6] The trifluoromethoxylation of phenols is a more modern transformation, with several reagents developed for this purpose.[7][8][9]

Experimental Workflow: Route 2

Caption: Workflow for the synthesis via a bromo-precursor.

Detailed Experimental Protocols

Step 1: Reduction of 4-Bromo-2-nitrophenol

The nitro group is reduced to a primary amine, a prerequisite for the subsequent Sandmeyer reaction.

-

Materials:

-

4-Bromo-2-nitrophenol

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) or catalytic hydrogenation (H₂/Pd-C)

-

Ethanol or Ethyl acetate

-

Concentrated Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

-

Procedure (using SnCl₂):

-

Suspend 4-bromo-2-nitrophenol in concentrated HCl.

-

Add a solution of SnCl₂·2H₂O in concentrated HCl dropwise with stirring.

-

Heat the mixture gently if the reaction is slow.

-

After the reaction is complete, cool the mixture and neutralize with a concentrated NaOH solution to precipitate the tin salts.

-

Extract the product, 4-bromo-2-aminophenol, with ethyl acetate.

-

Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.

-

Step 2: O-Trifluoromethoxylation of 4-Bromo-2-aminophenol

This step introduces the -OCF₃ group. While various reagents exist, a two-step procedure via a xanthate intermediate is a modern and effective method.[7]

-

Materials:

-

4-Bromo-2-aminophenol

-

Imidazolium salt (e.g., 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride)

-

Carbon disulfide (CS₂)

-

Potassium carbonate (K₂CO₃)

-

XtalFluor-E, Trichloroisocyanuric acid (TCCA)

-

Acetonitrile (MeCN), Dichloromethane (CH₂Cl₂)

-

-

Procedure (Illustrative, based on general methods):

-

Xanthate formation: React 4-bromo-2-aminophenol with an imidazolium-derived xanthating agent in the presence of a mild base like K₂CO₃ in MeCN to form the corresponding xanthate.

-

Trifluoromethoxylation: Treat the isolated xanthate with XtalFluor-E and TCCA in CH₂Cl₂ to yield 4-bromo-2-(trifluoromethoxy)aniline.[10]

-

Step 3: Sandmeyer Reaction of 4-Bromo-2-(trifluoromethoxy)aniline

The primary amine is converted to a nitrile via a diazonium salt intermediate.[4][11]

-

Materials:

-

4-Bromo-2-(trifluoromethoxy)aniline

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Copper(I) cyanide (CuCN)

-

Potassium cyanide (KCN)

-

-

Procedure:

-

Diazotization: Dissolve 4-bromo-2-(trifluoromethoxy)aniline in a mixture of concentrated HCl and water. Cool the solution to 0-5 °C in an ice bath. Slowly add a pre-cooled aqueous solution of NaNO₂ dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

-

Cyanation: In a separate flask, prepare a solution of CuCN and KCN in water. Cool this solution and slowly add the cold diazonium salt solution with vigorous stirring. Effervescence (N₂ gas) will be observed.

-

Allow the reaction to warm to room temperature and then heat gently to ensure complete reaction.

-

Cool the mixture and extract the product, 4-bromo-2-(trifluoromethoxy)benzonitrile, with a suitable organic solvent (e.g., toluene).

-

Wash the organic layer, dry, and concentrate.

-

Step 4: Hydrolysis of 4-Bromo-2-(trifluoromethoxy)benzonitrile

The nitrile is hydrolyzed to the final carboxylic acid.[6]

-

Materials:

-

4-Bromo-2-(trifluoromethoxy)benzonitrile

-

Sulfuric acid (H₂SO₄) or Sodium hydroxide (NaOH)

-

Water

-

-

Procedure (Acid Hydrolysis):

-

Heat a mixture of 4-bromo-2-(trifluoromethoxy)benzonitrile and aqueous sulfuric acid (e.g., 50%) at reflux for several hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and pour it onto ice.

-

Collect the precipitated solid by filtration.

-

Wash the solid with cold water and recrystallize to obtain pure this compound.

-

| Parameter | Step 1: Reduction | Step 2: O-Trifluoromethoxylation | Step 3: Sandmeyer Reaction | Step 4: Hydrolysis |

| Key Reagent | SnCl₂·2H₂O | Xanthating agent, XtalFluor-E | NaNO₂, CuCN | H₂SO₄ (aq) |

| Solvent | Ethanol/HCl | MeCN, CH₂Cl₂ | Water/HCl | Water |

| Temperature | 0 °C to Reflux | Room Temp. to Reflux | 0-5 °C then heat | Reflux |

| Typical Yield | >90% | 60-80% (over 2 steps) | 70-90% | >90% |

| Purification | Extraction | Column Chromatography | Extraction | Recrystallization |

Conclusion

The synthesis of this compound can be effectively achieved through multiple strategic pathways. The choice of a particular route will depend on factors such as the availability and cost of starting materials, scalability, and the specific capabilities of the research or manufacturing environment. Route 1 offers a more direct approach if the corresponding toluene derivative is accessible, relying on well-understood electrophilic substitution and oxidation reactions. Route 2 provides greater flexibility in starting materials and utilizes the powerful and versatile Sandmeyer reaction to construct the carboxylic acid functionality. Both routes underscore the importance of understanding substituent effects and reaction mechanisms to achieve the desired regiochemical outcome in the synthesis of this valuable and highly functionalized chemical intermediate.

References

- Prakash, G. K. S., et al. (2017). Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. The Journal of Organic Chemistry, 82(9), 4749-4760.

- Ritter, T., et al. (2015). Mechanism for O‐trifluoromethylation of phenol. Angewandte Chemie International Edition, 54(44), 13048-13051.

- BenchChem. (2025). Application Notes: Derivatization of 4-Bromo-3-(trifluoromethyl)aniline. BenchChem Scientific Resources.

- Togni, A., et al. (2019). Trifluoromethoxylation of phenols and heteroaryl alcohols using XtalFluor-E. The Journal of Organic Chemistry, 84(16), 10189-10200.

- BenchChem. (2025). Application Note: A Detailed Protocol for the Synthesis of 4-Bromo-3-(trifluoromethyl)aniline. BenchChem Scientific Resources.

- Stahly, G. P., & Bell, D. R. (1989). A new method for synthesis of trifluoromethyl-substituted phenols and anilines. The Journal of Organic Chemistry, 54(12), 2873-2877.

- Ritter, T., et al. (2016). Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates. Journal of the American Chemical Society, 138(25), 7906-7909.

- Akhtar, R., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Molecular Diversity, 25(3), 1779-1805.

- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.

- Fox, G. J., et al. (1976). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl). Organic Syntheses, 55, 11.

- Wang, Z., et al. (2018). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 23(7), 1649.

- Guidechem. (n.d.). How to prepare 4-Bromo-2-(trifluoromethyl)benzonitrile?. Guidechem FAQ.

- askIITians. (2025). To synthesize benzoic acid from bromobenzene, follow these steps.

- LibreTexts Chemistry. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination.

- Popp, F. D., et al. (2018). Progress in copper-catalyzed trifluoromethylation. Beilstein Journal of Organic Chemistry, 14, 143-166.

- Raju, T., et al. (2006). Regioselective bromination of toluene by electrochemical method. Electrochimica Acta, 51(22), 4597-4601.

- Reddit. (2023). Mechanism for electrophilic aromatic substitution of benzoic acid to produce m-nitrobenzoic acid. r/OrganicChemistry.

- Wagh, S. B., & Kalkote, U. R. (2014). A Regioselective and Stereoselective Methoxy Bromination of Olefins using Diacetoxyiodobenzene and Phenyltrimethyl Ammoniumtribromide. Oriental Journal of Chemistry, 30(2), 651-655.

- Raju, T., et al. (2005). A simple and regioselective a-bromination of alkyl aromatic compounds by two-phase electrolysis. Tetrahedron Letters, 46(41), 7047-7050.

- ChemRxiv. (2020).

- Lindsey, J. S., et al. (2012). Regioselective 15-Bromination and Functionalization of a Stable Synthetic Bacteriochlorin. The Journal of Organic Chemistry, 77(23), 10696-10708.

- Filo. (2024). Write reaction showing conversion of Benzonitrile into benzoic acid.

- Chad's Prep. (2021, May 1). 22.5 Sandmeyer Reactions | Organic Chemistry. YouTube.

- Prof. Gerald Dyker's Insights & Essentials. (2024, May 22). Electrophilic bromination, preferably with NBS- Insights in Advanced Organic Chemistry 12. YouTube.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring the Synthesis and Applications of 4-Bromo-2-(trifluoromethyl)benzoic Acid in Research.

- Wang, X., et al. (2024). Copper-Catalyzed Synthesis of 4-CF3-1,2,3-Triazoles: An Efficient and Facile Approach via Click Reaction. Molecules, 29(5), 1146.

- Master Organic Chemistry. (n.d.). Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids.

- Allen. (n.d.). Toluene, on oxidation with KMnO_(4) gives.

- Robison, M. M., & Robison, B. L. (1956). 2,4,6-tribromobenzoic acid. Organic Syntheses, 36, 94.

- Stewart, R., & Spitzer, U. A. (1972). THE MECHANISM OF PERMANGANATE OXIDATION OF ALKANES, ARENES AND RELATED COMPOUNDS. UBC Library Open Collections.

- Nowicka, A. M., et al. (2014). A DFT study of permanganate oxidation of toluene and its ortho-nitroderivatives. Structural Chemistry, 25(3), 857-864.

- Doubtnut. (2021, November 2). Toluene, on oxidation with KMnO_(4) gives. YouTube.

Sources

- 1. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Toluene, on oxidation with `KMnO_(4)` gives [allen.in]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sandmeyer Reaction [organic-chemistry.org]

- 6. Write reaction showing conversion of Benzonitrile into benzoic acid... [askfilo.com]

- 7. Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. chemimpex.com [chemimpex.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

A Senior Application Scientist's Technical Guide to 4-Bromo-2-(trifluoromethoxy)benzoic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2-(trifluoromethoxy)benzoic acid (CAS No. 509142-48-7) is a highly functionalized aromatic carboxylic acid of significant interest in modern medicinal chemistry and materials science.[1][2] The strategic placement of a bromine atom, a carboxylic acid, and a trifluoromethoxy group on the phenyl ring creates a versatile building block for organic synthesis. The trifluoromethoxy (-OCF3) group, in particular, is a powerful modulator of physicochemical properties, enhancing lipophilicity and metabolic stability in derivative compounds, making it a prized moiety in drug design.[3][4] This guide provides an in-depth analysis of the compound's chemical identity, safety profile, handling protocols, and applications, synthesizing critical data from safety data sheets and the broader scientific literature to ensure a comprehensive understanding for laboratory professionals.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and properties is the foundation of its safe and effective use.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | This compound | N/A |

| CAS Number | 509142-48-7 | [1][5][6] |

| Molecular Formula | C₈H₄BrF₃O₃ | [1][6] |

| Molecular Weight | 285.02 g/mol | [1] |

| Appearance | White to off-white solid (powder/crystal) | [7][8] |

| Storage | Sealed in dry, room temperature conditions |[1] |

Caption: Figure 2: Hazard identification and response workflow.

Safe Handling, Storage, and Engineering Controls

The causality behind safe handling protocols is to create a multi-layered defense system, where engineering controls, personal protective equipment, and procedural steps work in concert to minimize exposure.

Engineering Controls:

-

Primary Control: All manipulations of this compound, especially weighing and transferring the solid, must be conducted in a certified chemical fume hood to keep airborne concentrations low. [9]* Safety Equipment: An eyewash station and a safety shower must be readily accessible in the laboratory. [9] Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. [9]* Skin Protection: Wear appropriate protective gloves (e.g., nitrile) to prevent skin exposure. A lab coat is mandatory.

-

Respiratory Protection: If dust is generated outside of a fume hood, a NIOSH/MSHA-approved respirator should be used. [9] Handling Protocol:

-

Preparation: Before handling, ensure the fume hood is operational and all necessary PPE is donned.

-

Aliquotting: Minimize dust generation and accumulation during weighing. Use a spatula to carefully transfer the solid. Avoid scooping actions that could aerosolize the powder.

-

Work Practice: Avoid contact with eyes, skin, and clothing. Do not breathe dust. After handling, wash hands and face thoroughly.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. [9]

Caption: Figure 3: A typical workflow for safely handling the solid compound.

Emergency Procedures and First Aid

In the event of an accidental exposure or spill, a rapid and informed response is critical.

Table 2: First-Aid Measures

| Exposure Route | First-Aid Protocol | Source(s) |

|---|---|---|

| Inhalation | Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. Get medical aid. | [9] |

| Skin Contact | Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. | [9] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid. | [9] |

| Ingestion | Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Get medical aid. | [9]|

Firefighting Measures:

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam. [9]* Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition. These can include carbon oxides, hydrogen bromide, and hydrogen fluoride.

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH approved or equivalent, and full protective gear. [9] Spill Management:

-

Vacuum or sweep up the material and place it into a suitable, labeled disposal container.

-

Avoid generating dusty conditions.

-

Ensure adequate ventilation and wear all prescribed PPE during cleanup. [9]

The Strategic Role in Drug Development and Synthesis

The true value of this compound is understood not just by its hazards, but by its synthetic utility. The trifluoromethoxy (-OCF3) group is not merely a substituent; it is a strategic tool for medicinal chemists.

The Power of the Trifluoromethoxy Group: The replacement of a methoxy group's hydrogens with fluorine atoms dramatically alters its properties:

-

Enhanced Lipophilicity: The -OCF3 group significantly increases a molecule's lipophilicity, which can improve its ability to cross biological membranes, a critical factor for drug absorption and distribution (ADME). [4]2. Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Placing an -OCF3 group on a molecule can block sites that are otherwise susceptible to metabolic degradation by enzymes in the body, thereby increasing the drug's half-life. [3][4]3. Modulated Electronics: As a strong electron-withdrawing group, the -OCF3 moiety can alter the pKa of nearby functional groups and influence the molecule's interaction with protein targets. [4] Application in Synthesis: Amide Coupling A primary use for this compound is as a building block. The carboxylic acid functional group is readily converted into other functionalities, most commonly an amide via coupling with an amine. This reaction is a cornerstone of pharmaceutical synthesis.

Exemplary Protocol: Synthesis of a Hypothetical Amide Derivative

-

Dissolution: In a dry, inert-atmosphere flask, dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane or DMF).

-

Activation: Add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like DIPEA (2.0 eq). Stir at room temperature for 15-20 minutes to form the activated ester.

-

Amine Addition: Add the desired primary or secondary amine (1.05 eq) to the reaction mixture.

-

Reaction: Allow the reaction to stir at room temperature for 2-12 hours, monitoring progress by TLC or LC-MS.

-

Work-up & Purification: Upon completion, perform an aqueous work-up to remove the coupling reagents and base. Purify the crude product via flash column chromatography to yield the desired amide.

Caption: Figure 4: General workflow for an amide coupling reaction.

Disposal Considerations

Chemical waste must be disposed of in accordance with local, state, and federal regulations. This compound should be placed in a designated, sealed container for halogenated organic waste and disposed of via a licensed professional waste disposal service. Do not dispose of it down the drain.

References

- Molecules. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: https://www.mdpi.com/1420-3049/30/14/3009 [3][12]2. Enamine. (n.d.). Fluoroalkyl Ethers for Drug Design. Enamine Store. Available at: https://enaminestore.com/catalog/case-studies/fluoroalkyl-ethers-for-drug-design [13]3. NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Trifluoromethoxy Group in Chemical Synthesis. inno-pharmchem.com. Available at: https://www.inno-pharmchem.com/news/the-importance-of-trifluoromethoxy-group-in-chemical-synthesis-158227.html [4]4. Matrix Scientific. (n.d.). Safety Data Sheet: this compound. matrixscientific.com. Available at: https://www.matrixscientific.com/msds/058518_msds.pdf [5]5. Leitao, E., & Sobral, L. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. Available at: https://www.hovione.com/news-and-events/articles-and-papers/drug-design-strategies-modes-of-action-synthesis-and-industrial-challenges-behind-trifluoromethylated-new-chemical-entities/ [14]6. Fluorochem. (2024). Safety Data Sheet: 4-Bromo-2-(difluoromethoxy)benzoic acid. fluorochem.co.uk. Available at: https://www.fluorochem.co.uk/sds/F737834 [11]7. BLD Pharm. (n.d.). This compound. bldpharm.com. Available at: https://www.bldpharm.com/products/509142-48-7.html [1]8. NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring the Synthesis and Applications of 4-Bromo-2-(trifluoromethyl)benzoic Acid in Research. inno-pharmchem.com. Available at: https://www.inno-pharmchem.com/news/exploring-the-synthesis-and-applications-of-4-bromo-2-trifluoromethyl-benzoic-acid-in-research-164749.html [2]9. Fisher Scientific. (2024). Safety Data Sheet: 4-Bromo-2-(trifluoromethyl)benzoic acid. fishersci.com. Available at: https://www.fishersci.com/sds?productName=AC466310010 [9]10. Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Bromo-2-fluorobenzoic acid. coleparmer.com. Available at: https://www.coleparmer.com/msds/02622_msds.pdf [10]11. Finetech Industry Limited. (n.d.). This compound. finetechnology-ind.com. Available at: https://www.finetechnology-ind.com/product/cas-509142-48-7-ft-0647721.html [6]12. ChemicalBook. (n.d.). 4-Bromo-2-(Trifluoromethyl) Benzoic Acid. chemicalbook.com. Available at: https://www.chemicalbook.com/ProductChemicalPropertiesCB3875241_EN.htm [7]13. ChemicalBook. (2025). 4-Bromo-2-(Trifluoromethyl) Benzoic Acid - Safety Data Sheet. chemicalbook.com. Available at: https://www.chemicalbook.com/Search_MSDS.aspx?CBNumber=CB3875241

Sources

- 1. 509142-48-7|this compound|BLD Pharm [bldpharm.com]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. matrixscientific.com [matrixscientific.com]

- 6. CAS:509142-48-7 FT-0647721 this compound Product Detail Information [finetechchem.com]

- 7. 4-Bromo-2-(Trifluoromethyl) Benzoic Acid CAS#: 320-31-0 [chemicalbook.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

commercial availability of 4-Bromo-2-(trifluoromethoxy)benzoic acid

An In-depth Technical Guide to 4-Bromo-2-(trifluoromethoxy)benzoic acid: Commercial Availability, Synthesis, and Application for Advanced Research

Abstract

This compound is a strategically important synthetic building block for researchers in drug discovery, agrochemicals, and materials science. The presence of three distinct functional moieties—a carboxylic acid, an aryl bromide, and a trifluoromethoxy group—offers a versatile platform for molecular elaboration. The trifluoromethoxy (-OCF3) group, in particular, is a highly sought-after bioisostere for other functional groups, valued for its ability to enhance metabolic stability, increase lipophilicity, and modulate acidity, thereby improving the pharmacokinetic profiles of new chemical entities.[1][2][3] This guide provides a comprehensive overview of the , outlines a logical synthetic strategy, details its chemical reactivity, and provides essential safety and handling protocols for laboratory use.

Introduction: The Strategic Value of the Trifluoromethoxy Group

In modern medicinal chemistry, the incorporation of fluorine-containing functional groups is a cornerstone of rational drug design.[3] The trifluoromethoxy (-OCF3) group has emerged as a particularly valuable substituent. Its strong electron-withdrawing nature and high lipophilicity can profoundly influence a molecule's biological properties.[2] Unlike the related trifluoromethyl (-CF3) group, the -OCF3 group has a "bent" conformation and acts as a weak hydrogen bond acceptor, offering unique steric and electronic properties for probing molecular interactions.

This compound capitalizes on these benefits, presenting the -OCF3 group on a scaffold primed for diversification. The aryl bromide is amenable to a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds. The carboxylic acid function serves as a classical handle for amide bond formation, esterification, or reduction, providing a direct path to a multitude of derivatives. This trifecta of functionality makes it an indispensable tool for constructing complex molecules and exploring structure-activity relationships (SAR).

Physicochemical Properties and Identification

Correctly identifying and characterizing the starting material is a prerequisite for any successful synthetic campaign. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 509142-48-7 | [4][5][6] |

| Molecular Formula | C8H4BrF3O3 | [5] |

| Molecular Weight | 285.01 g/mol | [4] |

| Appearance | White to off-white powder/crystals | N/A |

| Typical Purity | ≥98% | [4][5] |

| Isomeric SMILES | C1=CC(=C(C=C1Br)OC(F)(F)F)C(=O)O | [5] |

Researchers can verify the identity and purity of the material through standard analytical techniques. Spectroscopic data, including 1H NMR, 13C NMR, IR, and MS, are available from specialized chemical data providers.[7]

Commercial Availability and Procurement

This compound is readily available from several chemical suppliers, primarily for research and development purposes. It is typically offered in gram-to-multigram quantities, with purities suitable for direct use in synthesis.

| Supplier (Brand) | Part Number | Purity | Quantity |

| Fisher Scientific (ChemScene) | CS-W003831 | ≥98% | 25 g |

| Cenmed | B184865-1g | ≥98% | 1 g |

| BLD Pharm | BD110545 | N/A | Various |

Disclaimer: Availability and catalog numbers are subject to change. Researchers should always verify information directly with the supplier before ordering.

The procurement process for a specialized reagent like this follows a standard laboratory workflow.

Caption: A typical procurement workflow for acquiring a research chemical.

Synthetic Considerations

While commercially available, understanding the synthesis of this compound provides insight into potential impurities and alternative production strategies. A plausible and efficient synthetic route can be designed from readily available starting materials, leveraging modern fluorination chemistry.

A logical approach involves the trifluoromethoxylation of a corresponding phenol precursor. This strategy is often more efficient and regioselective than attempting to install the functional groups onto an unactivated benzene ring.

Caption: Proposed synthesis of the target compound via trifluoromethoxylation.

Hypothetical Experimental Protocol

Step 1: Synthesis of Methyl 4-bromo-2-(trifluoromethoxy)benzoate

-

To a solution of methyl 4-bromo-2-hydroxybenzoate (1.0 eq) in anhydrous acetonitrile (0.2 M), add a suitable trifluoromethoxylation reagent, such as Umemoto's or Togni's reagent (1.2 eq).

-

Add a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq), dropwise at room temperature.

-

Stir the reaction mixture under an inert atmosphere (N2 or Ar) at 60 °C for 12-18 hours, monitoring by TLC or LC-MS for the consumption of the starting material.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH4Cl.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the intermediate ester.

Step 2: Saponification to this compound

-

Dissolve the purified methyl 4-bromo-2-(trifluoromethoxy)benzoate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

-

Add lithium hydroxide (LiOH) (2.0-3.0 eq) and stir the mixture at room temperature until the ester is fully consumed (monitor by TLC or LC-MS).

-

Concentrate the mixture under reduced pressure to remove the THF.

-

Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like diethyl ether to remove any non-acidic impurities.

-

Acidify the aqueous layer to pH 1-2 with cold 1M HCl. A white precipitate should form.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, this compound.

Reactivity and Applications in Synthesis

The true value of this reagent lies in its synthetic versatility. Each functional group can be addressed selectively to build molecular complexity, making it a powerful tool for creating libraries of compounds for screening.

Caption: Key reaction pathways available from the title compound.

-

Carboxylic Acid Transformations: Standard peptide coupling conditions (e.g., EDC, HATU) can be used to form amide bonds with a wide range of amines. Esterification can be achieved via Fischer esterification or by reaction with alkyl halides under basic conditions.

-

Aryl Bromide Cross-Coupling: The bromide is a prime handle for palladium-catalyzed reactions. Suzuki coupling with boronic acids or esters allows for the formation of biaryl structures. Buchwald-Hartwig amination or etherification provides access to substituted anilines and diaryl ethers, respectively. These reactions are foundational in modern pharmaceutical synthesis.[1][8]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions are mandatory. While a specific, comprehensive safety data sheet (SDS) may vary by supplier, the hazard classifications indicate that this compound should be handled with care.

Hazard Identification:

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[5]

-

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]

Handling Protocol:

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust.

-